molecular formula C16H16N4O B2495133 2-[1-(Pyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole CAS No. 2322156-84-1

2-[1-(Pyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole

Cat. No.: B2495133
CAS No.: 2322156-84-1
M. Wt: 280.331
InChI Key: GHEJSMSZVKZLDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(Pyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole is a heterocyclic compound that combines a benzoxazole ring with a pyrimidinyl-piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Pyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine derivative, followed by the introduction of the pyrimidine ring. The final step involves the formation of the benzoxazole ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Pyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution can produce halogenated or alkylated compounds.

Scientific Research Applications

2-[1-(Pyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(Pyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the modulation of cell proliferation, apoptosis, and other critical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Pyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole is unique due to its specific combination of the benzoxazole and pyrimidinyl-piperidine moieties. This structure provides a distinct binding affinity and selectivity for certain molecular targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

2-(1-pyrimidin-2-ylpiperidin-3-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-2-7-14-13(6-1)19-15(21-14)12-5-3-10-20(11-12)16-17-8-4-9-18-16/h1-2,4,6-9,12H,3,5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEJSMSZVKZLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.